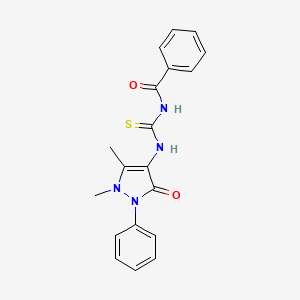

N-benzoyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea

Description

N-Benzoyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea (CAS: 84555-16-8) is a thiourea derivative featuring a benzoyl group attached to the thiourea nitrogen and a pyrazolone moiety. Its molecular formula is C₁₉H₁₈N₄O₂S, with a molecular weight of 366.44 g/mol . This compound is part of a broader class of pyrazolone-based thioureas studied for their biological activities, including anti-inflammatory, antimicrobial, and analgesic properties. The pyrazolone core contributes to its planar structure, enabling π-π stacking interactions, while the thiourea group facilitates hydrogen bonding, critical for molecular recognition .

Properties

IUPAC Name |

N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-13-16(18(25)23(22(13)2)15-11-7-4-8-12-15)20-19(26)21-17(24)14-9-5-3-6-10-14/h3-12H,1-2H3,(H2,20,21,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBDXIAKKZUHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in a suitable solvent, such as acetone, and is heated to around 50°C while being stirred for approximately 3 hours. This process results in the formation of the desired thiourea derivative, which can be isolated and purified through crystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-benzoyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea has been studied for its antimicrobial and anticancer properties:

Antimicrobial Activity:

Research indicates that derivatives of thiourea compounds exhibit considerable antimicrobial activity against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity:

Studies have demonstrated that this compound can inhibit cancer cell proliferation in vitro. It has been identified as a potential inhibitor of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition leads to reduced viability in several cancer cell lines, including HCT116 and MCF7 .

Agricultural Chemistry

The compound's ability to act as a biopesticide is being explored due to its low toxicity and effectiveness against plant pathogens. Its application could provide an environmentally friendly alternative to conventional pesticides, enhancing crop protection while minimizing ecological impact.

Material Science

This compound can be used in the synthesis of novel materials with specific electronic properties. Its unique structure allows for modifications that can enhance conductivity or other desirable material characteristics.

Case Study 1: Antimicrobial Efficacy

In a study published in the Turkish Journal of Chemistry, a series of thiourea derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against Bacillus species .

Case Study 2: Anticancer Potential

Research conducted by Du et al. focused on the anticancer properties of thiourea derivatives targeting thymidylate synthase. The study revealed that certain derivatives had IC50 values as low as 0.47 µM against this enzyme, indicating strong potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to interact with bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. Additionally, its interaction with cellular proteins can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound is compared to six structurally related analogs (Table 1), focusing on substituent variations and their impact on physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

Spectral and Crystallographic Data

- IR Spectroscopy : Thiourea derivatives exhibit characteristic bands at ~1218 cm⁻¹ (C=S) and ~1696 cm⁻¹ (C=O) . The target compound’s benzoyl group introduces additional aromatic C-H stretches at ~812 cm⁻¹ .

- NMR : Pyrazolone methyl groups resonate at δ 2.15–2.28 ppm, while thiourea NH protons appear as broad singlets at δ 7.85–11.41 ppm .

- Crystallography : Ethyl carbamate analogs (e.g., CAS: 74051-63-1) adopt planar configurations stabilized by intermolecular H-bonds, as shown in SHELX-refined structures .

Industrial and Pharmaceutical Relevance

- High-Purity Intermediates : N-(4-Methoxyphenyl)thiourea (CAS: 74051-63-1) is manufactured under ISO standards with ≥97% purity for API synthesis .

Biological Activity

N-benzoyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound is characterized by the presence of a thiourea moiety linked to a pyrazole ring. The synthesis typically involves the reaction of benzoylisothiocyanate with the appropriate hydrazine derivative under controlled conditions. The general synthetic route can be summarized as follows:

- Formation of Pyrazole Ring : The initial step involves the cyclization of 1,5-dimethyl-3-oxo-2-phenylhydrazine with an appropriate carbonyl compound.

- Thiourea Formation : The cyclized product is then reacted with benzoylisothiocyanate to yield the target thiourea derivative.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown that it possesses:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) | Remarks |

|---|---|---|

| Staphylococcus aureus | 0.22 | Strong antibacterial |

| Escherichia coli | 0.25 | Effective against Gram-negative |

Anticancer Activity

Research indicates that this compound also possesses anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:

- Inhibition of Cancer Cell Proliferation : The compound disrupts cell cycle progression and induces cell death in cancer cells .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism and cancer cell survival.

- Receptor Interaction : The compound may bind to receptors involved in inflammatory responses and cancer progression, modulating their activity.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on human breast cancer cells (MCF7). Results indicated a significant reduction in cell viability at concentrations above 10 μM after 24 hours of treatment, suggesting its potential as a chemotherapeutic agent .

Case Study 2: Antibacterial Efficacy

In another study focusing on its antibacterial properties, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The compound showed promising results with an MIC lower than that of standard antibiotics .

5. Conclusion

This compound stands out as a versatile compound with significant biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Its mechanisms of action involve enzyme inhibition and receptor interactions that could pave the way for future therapeutic applications in medicine.

Q & A

Q. What are the most reliable synthetic routes for preparing N-benzoyl-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea?

Answer: The compound is typically synthesized via a two-step approach:

Step 1: React 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with benzoyl isothiocyanate to form the thiourea core.

Step 2: Purify via recrystallization using ethanol or methanol. Key intermediates can be verified using -NMR (δ 12.5–13.0 ppm for thiourea NH protons) and IR (C=S stretching at ~1250 cm) .

Note: Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side products like thiocarbamate derivatives.

Q. How to resolve contradictions in spectroscopic data (e.g., IR vs. NMR) for this compound?

Answer: Cross-validate using complementary techniques:

- IR: Confirm the presence of C=O (1690–1710 cm) and C=S (~1250 cm) groups.

- NMR: Assign NH protons (thiourea NH at δ 12–13 ppm) and aromatic protons (δ 7.0–8.0 ppm for benzoyl and phenyl groups).

- X-ray crystallography (if available) provides definitive structural confirmation .

Advanced Research Questions

Q. How to design experiments for analyzing hydrogen-bonding patterns in supramolecular assemblies involving this thiourea derivative?

Answer:

Synthesize derivatives with substituents altering H-bond donor/acceptor capacity (e.g., NO, OCH).

Crystallize under controlled conditions (slow evaporation in DMSO/water).

Use CrystalExplorer for Hirshfeld surface analysis to quantify intermolecular interactions (e.g., % contribution of H···O/N contacts) .

Graph-set analysis (Etter’s formalism) identifies recurring motifs like rings .

Q. What computational strategies validate the electronic structure and reactivity of this compound?

Answer:

Density Functional Theory (DFT):

- Optimize geometry at B3LYP/6-311++G(d,p) level.

- Compare calculated vs. experimental bond lengths (e.g., C=O: ~1.22 Å, C=S: ~1.68 Å) .

Molecular docking: Screen against enzymes (e.g., cyclooxygenase) to predict binding affinity, guided by thiourea’s H-bonding and π-π stacking potential .

Q. How to address discrepancies in crystallographic refinement for this compound?

Answer:

Data collection: Ensure high-resolution (<1.0 Å) data using synchrotron sources.

Refinement: Use SHELXL with restraints for disordered regions (e.g., phenyl rings).

Validation: Check R (<5%), R/wR (<0.10), and ADDSYM in PLATON to detect missed symmetry .

Methodological Challenges

Q. What are best practices for characterizing tautomeric equilibria in solution?

Answer:

Variable-temperature NMR: Monitor NH proton shifts (e.g., thiourea NH coalescence at elevated temperatures).

UV-Vis spectroscopy: Track absorbance changes (e.g., λ shifts due to keto-enol tautomerism) .

DFT calculations: Compare relative stabilities of tautomers (e.g., ΔG < 2 kcal/mol suggests equilibrium) .

Q. How to optimize cyclocondensation reactions involving this thiourea for thiazolidinone synthesis?

Answer:

Reagent selection: Use maleic anhydride or N-arylmaleimides for regioselective [2+3] cyclization.

Solvent optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Monitor by TLC: Track consumption of thiourea (R ~0.5 in ethyl acetate/hexane) and isolate products via column chromatography .

Data Interpretation and Contradictions

Q. How to reconcile conflicting biological activity data across studies?

Answer:

Standardize assays: Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and controls.

SAR analysis: Correlate substituent effects (e.g., electron-withdrawing groups on benzoyl) with activity trends.

Replicate docking results using multiple software (AutoDock, GOLD) to confirm binding poses .

Q. Why do crystallographic studies report varying unit cell parameters for derivatives?

Answer:

Polymorphism: Screen crystallization conditions (e.g., solvent, cooling rate) to isolate different forms.

Thermal analysis: Use DSC to detect phase transitions (e.g., enantiotropic transitions).

Validate with PXRD to match experimental and simulated patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.